Methylene Spacer Confers Measurably Higher Lipophilicity Versus the Direct-Carbonyl Methanone Analog
The target compound contains a methylene (-CH₂-) bridge between the carbonyl carbon and the cyclopropyl ring, whereas the closest methanone analog, Cyclopropyl(3-(piperazin-1-yl)azetidin-1-yl)methanone (CAS 1479408-38-2), has the carbonyl directly attached to the cyclopropyl group . This single methylene unit produces a LogP shift of +0.19 units (target: -0.24; methanone analog: -0.43), measured under identical computational conditions by the same vendor . The increased lipophilicity translates to a modestly higher predicted membrane permeability while retaining aqueous solubility within a favourable range. Additionally, the Fsp³ value increases from 0.909 (methanone analog) to 0.917 (target), reflecting a slightly higher fraction of saturated carbons, a metric associated with improved clinical candidacy in drug discovery programmes .
| Evidence Dimension | Lipophilicity (LogP) and fraction sp³ (Fsp³) |
|---|---|
| Target Compound Data | LogP = -0.24; Fsp³ = 0.917; MW = 223.32 g·mol⁻¹ |
| Comparator Or Baseline | Cyclopropyl(3-(piperazin-1-yl)azetidin-1-yl)methanone (CAS 1479408-38-2): LogP = -0.43; Fsp³ = 0.909; MW = 209.29 g·mol⁻¹ |
| Quantified Difference | ΔLogP = +0.19 (target more lipophilic); ΔFsp³ = +0.008; ΔMW = +14.03 g·mol⁻¹ |
| Conditions | Computed values from Fluorochem product datasheets; identical calculation methodology applied to both compounds . |
Why This Matters
The methylene spacer systematically increases lipophilicity and molecular size, which can be exploited to fine-tune membrane permeability or binding pocket occupancy without altering the core pharmacophore.
